molecular formula C16H13N3O B13046492 (5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol

(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol

Cat. No.: B13046492
M. Wt: 263.29 g/mol
InChI Key: UJCSZZASLDANTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol: is a complex organic compound featuring a unique structure that combines pyridine and pyrrolo[2,3-C]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-C]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Alkynylation: Introduction of the prop-1-yn-1-yl group through a palladium-catalyzed cross-coupling reaction.

    Methanol Addition: The final step involves the addition of a methanol group to the pyridine ring, often facilitated by a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium methoxide (NaOCH₃), dimethyl sulfoxide (DMSO)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol: has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of (5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 2-(3,5-Dimethyl-pyrazol-1-yl)-pyridine, 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)pyridine

    Uniqueness: The presence of the prop-1-yn-1-yl group and the specific arrangement of the pyridine and pyrrolo[2,3-C]pyridine rings confer unique chemical and biological properties to this compound.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

(5-prop-1-ynyl-2-pyrrolo[2,3-c]pyridin-1-ylpyridin-4-yl)methanol

InChI

InChI=1S/C16H13N3O/c1-2-3-13-9-18-16(8-14(13)11-20)19-7-5-12-4-6-17-10-15(12)19/h4-10,20H,11H2,1H3

InChI Key

UJCSZZASLDANTG-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CN=C(C=C1CO)N2C=CC3=C2C=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.